4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H18N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a pyridine ring with a carbonitrile group.
Scientific Research Applications
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Preparation Methods
The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxypyridine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficiency is a key factor .
Comparison with Similar Compounds
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound has a similar structure but includes a thiophene ring, which may confer different chemical and biological properties.
4-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile:
Properties
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPZJYJZIAFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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